molecular formula C8H14O2 B6213407 rac-[(1R,2S,5S)-3-oxabicyclo[3.2.1]octan-2-yl]methanol CAS No. 2763588-75-4

rac-[(1R,2S,5S)-3-oxabicyclo[3.2.1]octan-2-yl]methanol

Cat. No.: B6213407
CAS No.: 2763588-75-4
M. Wt: 142.2
InChI Key:
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Description

rac-[(1R,2S,5S)-3-oxabicyclo[321]octan-2-yl]methanol is a bicyclic compound with a unique structure that includes an oxabicyclo ring system

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of rac-[(1R,2S,5S)-3-oxabicyclo[3.2.1]octan-2-yl]methanol typically involves the cyclization of suitable precursors under specific conditions. One common method involves the use of a Diels-Alder reaction followed by reduction and cyclization steps. The reaction conditions often require the use of catalysts and specific temperature controls to ensure the desired stereochemistry is achieved.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques to ensure the compound meets industrial standards.

Chemical Reactions Analysis

Types of Reactions

rac-[(1R,2S,5S)-3-oxabicyclo[3.2.1]octan-2-yl]methanol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The compound can be reduced to form different alcohol derivatives.

    Substitution: The hydroxyl group can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, and reducing agents like lithium aluminum hydride for reduction. Substitution reactions may involve the use of halogenating agents or other nucleophiles.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction may produce various alcohol derivatives.

Scientific Research Applications

rac-[(1R,2S,5S)-3-oxabicyclo[3.2.1]octan-2-yl]methanol has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which rac-[(1R,2S,5S)-3-oxabicyclo[3.2.1]octan-2-yl]methanol exerts its effects involves interactions with specific molecular targets. The compound’s unique structure allows it to interact with enzymes and receptors in a way that can modulate biological pathways. This can include inhibition or activation of specific enzymes, leading to changes in metabolic processes.

Comparison with Similar Compounds

Similar Compounds

    rac-[(1R,2S,5S)-3-oxabicyclo[3.2.1]octan-2-yl]methanol: can be compared with other bicyclic compounds such as norbornane derivatives and other oxabicyclo compounds.

    Norbornane derivatives: These compounds share a similar bicyclic structure but differ in functional groups and reactivity.

    Oxabicyclo compounds: These compounds have similar ring systems but may vary in the position and type of substituents.

Uniqueness

The uniqueness of this compound lies in its specific stereochemistry and the presence of the hydroxyl group, which imparts distinct reactivity and potential for diverse applications in synthesis and research.

Properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for rac-[(1R,2S,5S)-3-oxabicyclo[3.2.1]octan-2-yl]methanol involves the conversion of a starting material into an intermediate, which is then further reacted to yield the final product. The key steps in the synthesis pathway include the protection of a hydroxyl group, the formation of a bicyclic ring system, and the reduction of a ketone to an alcohol.", "Starting Materials": [ "2-methyl-1,3-propanediol", "4-bromo-2-butanol", "sodium hydride", "methyl iodide", "sodium borohydride", "acetic acid", "sodium bicarbonate", "tetrahydrofuran", "diethyl ether", "water" ], "Reaction": [ "Step 1: Protection of 2-methyl-1,3-propanediol with acetic anhydride and pyridine to yield the acetate ester", "Step 2: Reaction of the acetate ester with sodium hydride and 4-bromo-2-butanol to form the protected alcohol intermediate", "Step 3: Formation of the bicyclic ring system by heating the protected alcohol intermediate with sodium bicarbonate in tetrahydrofuran", "Step 4: Deprotection of the alcohol using sodium borohydride in methanol to yield the ketone intermediate", "Step 5: Reduction of the ketone intermediate with sodium borohydride in methanol to yield rac-[(1R,2S,5S)-3-oxabicyclo[3.2.1]octan-2-yl]methanol" ] }

CAS No.

2763588-75-4

Molecular Formula

C8H14O2

Molecular Weight

142.2

Purity

95

Origin of Product

United States

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